4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol
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Overview
Description
4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol is a complex organic compound with a unique structure that includes a chromeno-oxazin ring system. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of dopamine receptor activation .
Preparation Methods
The synthesis of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the chromeno-oxazin ring system . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of chromeno-oxazin derivatives.
Biology: The compound’s interaction with biological receptors, particularly dopamine receptors, makes it a valuable tool in neurochemical research.
Medicine: Its potential as a dopamine receptor agonist suggests applications in the treatment of neurological disorders such as Parkinson’s disease.
Industry: The compound’s unique structure and reactivity profile make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves its interaction with dopamine receptors. The compound exhibits moderate affinity for the dopamine D2 receptor, where it acts as an agonist. This interaction leads to the modulation of dopamine synthesis and neuronal firing, influencing various neurological pathways .
Comparison with Similar Compounds
4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol can be compared with other dopamine receptor agonists, such as hexahydronaphthoxazines. While both classes of compounds interact with dopamine receptors, the chromeno-oxazin derivatives exhibit distinct structural features and pharmacological profiles. Similar compounds include:
Hexahydronaphthoxazines: Known for their potent dopamine receptor activity.
Benzopyrano-oxazines: Structurally similar but with variations in their ring systems and functional groups.
Properties
IUPAC Name |
4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILXOMTHPUMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874574 |
Source
|
Record name | 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315209-11-1 |
Source
|
Record name | 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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